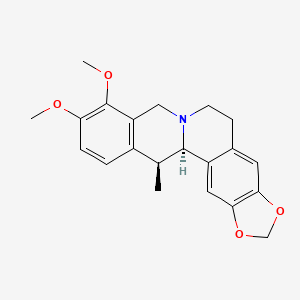
Thalictricavine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalictricavine is an alkaloid. It has a role as a metabolite.
科学的研究の応用
Neuroprotective Effects and Alzheimer's Disease
Inhibition of Acetylcholinesterase
Thalictricavine has been identified as a selective inhibitor of human acetylcholinesterase (hAChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is crucial for enhancing cholinergic transmission, which is often impaired in Alzheimer's disease. Research demonstrated that this compound exhibits an IC50 value of 0.38 ± 0.05 µM against hAChE, indicating strong inhibitory activity compared to other compounds .
Blood-Brain Barrier Permeability
In silico studies have suggested that this compound may have limited ability to cross the blood-brain barrier (BBB), which is essential for any potential central nervous system (CNS) therapeutic agent. The parallel artificial membrane permeability assay (PAMPA) indicated that while this compound's BBB permeability is restricted, it may still serve as a lead compound for further drug development aimed at CNS disorders .
Analgesic Properties
This compound has shown promise as an analgesic agent. In a study involving animal models, it was observed that this compound could produce significant antinociceptive effects, suggesting its potential application in pain management . This property is particularly relevant in the context of chronic pain conditions and could lead to the development of new analgesic drugs with fewer side effects compared to traditional opioids.
Case Studies and Experimental Findings
| Study | Findings | Implications |
|---|---|---|
| In Vitro Study on hAChE Inhibition | This compound showed IC50 of 0.38 µM against hAChE | Potential for Alzheimer's treatment |
| PAMPA Analysis | Limited BBB permeability but significant binding affinity | Need for formulation strategies to enhance CNS delivery |
| Analgesic Efficacy in Animal Models | Significant reduction in pain response | Potential development as a non-opioid analgesic |
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
(1R,21S)-16,17-dimethoxy-21-methyl-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H23NO4/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 |
InChIキー |
LPKAAKHLNGEZJC-FKIZINRSSA-N |
SMILES |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
異性体SMILES |
C[C@@H]1[C@@H]2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
正規SMILES |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















